Enantiomeric Purity and Specific Rotation: Defined Optical Activity Versus Racemic or Lower-Purity Alternatives
The commercial specification for (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine (CAS 167316-27-0) includes a defined specific rotation of [α]²⁰/D +35° (c = 1 in chloroform) and an enantiomeric excess of ≥95% . This contrasts with racemic mixtures or lower-purity batches of the compound, which exhibit no net optical rotation and reduced enantiomeric excess, directly impacting the stereochemical outcome of catalytic reactions .
| Evidence Dimension | Optical purity |
|---|---|
| Target Compound Data | [α]²⁰/D +35° (c = 1, CHCl₃); ≥95% e.e. |
| Comparator Or Baseline | Racemic mixture: [α]²⁰/D 0°; <95% e.e. batches |
| Quantified Difference | Defined positive rotation vs. zero rotation; minimum 95% e.e. vs. lower e.e. |
| Conditions | Polarimetry in chloroform; chiral HPLC analysis |
Why This Matters
Procurement of a ligand with a certified specific rotation and high enantiomeric excess ensures reproducible enantioselectivity in asymmetric synthesis, eliminating batch-to-batch variability that can derail scale-up efforts.
